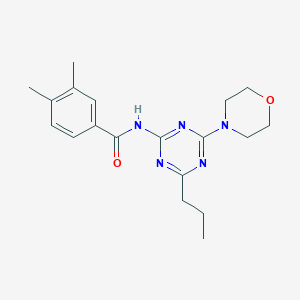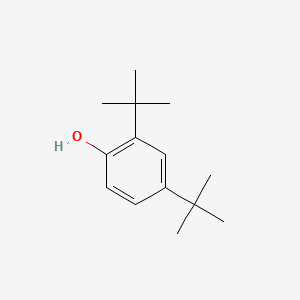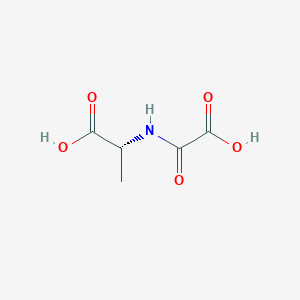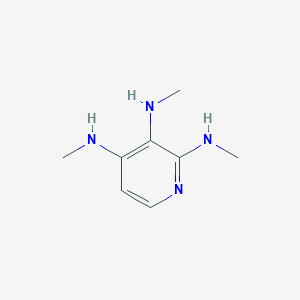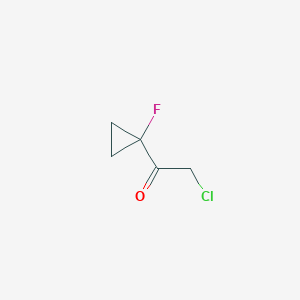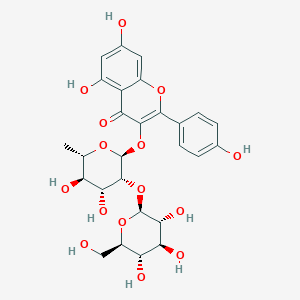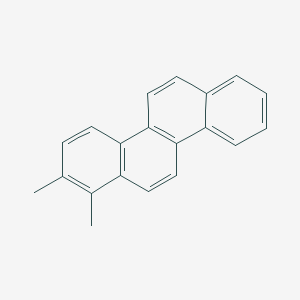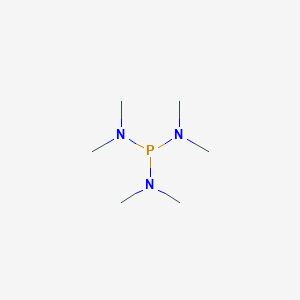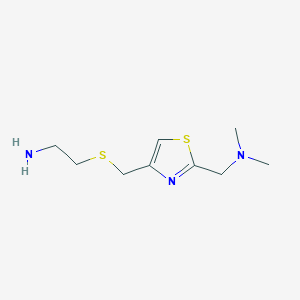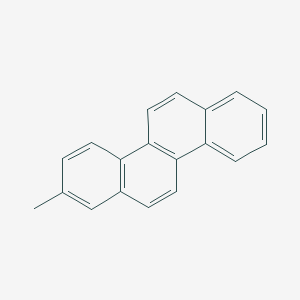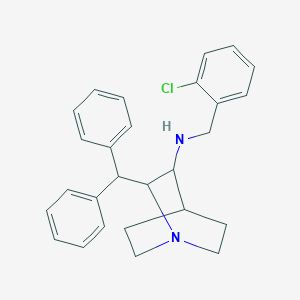
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine, also known as J-113,397, is a synthetic compound that belongs to the class of quinuclidine derivatives. This compound has gained significant attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor. In
Mécanisme D'action
The mechanism of action of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the selective blockade of the kappa opioid receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of this receptor by endogenous opioids or synthetic agonists can lead to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase.
By blocking the kappa opioid receptor, 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine can prevent the activation of these signaling pathways and modulate the physiological and pathological processes associated with this receptor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine depend on the specific experimental conditions and the target tissue or organ. In general, the selective blockade of the kappa opioid receptor by this compound can lead to the modulation of various physiological processes, including pain perception, stress response, and reward behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine in lab experiments include its high selectivity for the kappa opioid receptor, its well-defined mechanism of action, and its potential as a therapeutic agent for various disorders. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
The future directions for the scientific research on 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine include the exploration of its potential as a therapeutic agent for various disorders, including depression, anxiety, and drug addiction. The development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity is also a promising direction for future research. Additionally, the investigation of the interactions between this compound and other signaling pathways and receptors may provide new insights into the physiological and pathological processes associated with the kappa opioid receptor.
Méthodes De Synthèse
The synthesis method of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the reaction of 2-benzhydrylquinuclidine with 2-chlorobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final compound is obtained through purification and isolation techniques. The purity of the compound is crucial for its use in scientific research.
Applications De Recherche Scientifique
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine has shown potential as a selective antagonist for the kappa opioid receptor. This receptor is involved in various physiological and pathological processes, including pain modulation, stress response, and addiction. The selective blockade of this receptor has been proposed as a potential therapeutic strategy for the treatment of various disorders, including depression, anxiety, and drug addiction.
Propriétés
Numéro CAS |
135007-72-6 |
|---|---|
Nom du produit |
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine |
Formule moléculaire |
C27H29ClN2 |
Poids moléculaire |
417 g/mol |
Nom IUPAC |
2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29ClN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 |
Clé InChI |
LURXNRSWKKLLDE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
SMILES canonique |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
Synonymes |
3-(2-chlorobenzylamino)-2-benzhydrylquinuclidine 3-CABQ CBQ-3,2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



